molecular formula C28H30N6O5S2 B2687174 4-(dimethylsulfamoyl)-N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 310427-32-8

4-(dimethylsulfamoyl)-N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

Cat. No. B2687174
M. Wt: 594.71
InChI Key: YJYKVGAAWFWLJE-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide is a useful research compound. Its molecular formula is C28H30N6O5S2 and its molecular weight is 594.71. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathway Identification

Research on similar compounds has identified the enzymes involved in their oxidative metabolism. For instance, Lu AA21004, a novel antidepressant, undergoes oxidation through cytochrome P450 enzymes to form multiple metabolites, including a 4-hydroxy-phenyl metabolite, a sulfoxide, and a benzylic alcohol, among others. This study provides insights into the metabolic pathways and enzyme kinetics of related compounds, which is crucial for understanding their biotransformation in humans (Hvenegaard et al., 2012).

Hydrolysis Rate Constants

Another study focused on the kinetics of uncatalyzed hydrolysis for derivatives of 1,2,4-triazole, reporting rate constants in various solvents. This research helps understand the chemical stability and reactivity of compounds in aqueous environments, providing valuable data for the synthesis and handling of similar chemicals (Kerstholt et al., 1993).

Novel Synthetic Routes

A study on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduced a new class of cyclic dipeptidyl ureas. This work illustrates innovative approaches to synthesizing complex triazine derivatives, contributing to the development of new materials and pharmaceuticals (Sañudo et al., 2006).

Novel Benzenesulphonamides Discovery

Research on sulphonamides revealed a series of compounds showing high affinity and selectivity for the endothelin ETA receptor, exemplifying the therapeutic potential of sulphonamide derivatives for cardiovascular diseases (Mortlock et al., 1997).

Antimicrobial and Antioxidant Activities

Triazolopyrimidines derivatives have been synthesized and evaluated for their biological and antioxidant activities, demonstrating the potential of triazine derivatives in developing new antimicrobial agents (Gilava et al., 2020).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N6O5S2/c1-19-8-7-9-21(16-19)30-26(35)18-40-28-32-31-25(34(28)23-10-5-6-11-24(23)39-4)17-29-27(36)20-12-14-22(15-13-20)41(37,38)33(2)3/h5-16H,17-18H2,1-4H3,(H,29,36)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYKVGAAWFWLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylsulfamoyl)-N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

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